![molecular formula C15H12ClN3OS B362680 5-[(4-Chlorphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-thiol](/img/structure/B362680.png)

5-[(4-Chlorphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

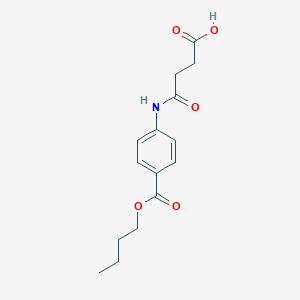

5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H12ClN3OS and its molecular weight is 317.8 g/mol. The purity is usually 95%.

The exact mass of the compound 5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 699747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Korrosionsschutz

Eine der Anwendungen von 5-[(4-Chlorphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-thiol ist als Korrosionsschutzmittel. Studien haben seine Wirksamkeit beim Schutz von 6061 Al-Legierung in sauren Umgebungen (0,05 M HCl) gezeigt. Es wurden verschiedene Methoden wie Gewichtsverlustmessung, potentiodynamische Polarisation und elektrochemische Impedanzspektroskopie (EIS) eingesetzt, um seine Leistung zu bewerten .

Wirkmechanismus

Target of Action

It has been found to exhibit significant anti-acetylcholinesterase activity , suggesting that acetylcholinesterase could be a potential target. Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine.

Mode of Action

Given its anti-acetylcholinesterase activity , it may inhibit the function of acetylcholinesterase, leading to an increase in acetylcholine levels. This can enhance cholinergic nerve transmission, which could have potential therapeutic effects in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine.

Pharmacokinetics

The pharmacokinetic properties of this compound have been predicted using computational tools . The oral bioavailability predictors such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD) were calculated . The compound was found to absorb well from the oral route and remains stable at ambient temperature and physiological pH .

Result of Action

Its anti-acetylcholinesterase activity suggests that it could increase acetylcholine levels, enhancing cholinergic nerve transmission . This could potentially have therapeutic effects in conditions characterized by acetylcholine deficiency.

Action Environment

The compound was found to remain stable under various photolytic and pH stress conditions . It exhibited degradation under oxidative and thermal stress . This suggests that environmental factors such as light, pH, and temperature can influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol has been found to exhibit anti-acetylcholinesterase activity . This suggests that it may interact with the enzyme acetylcholinesterase, potentially inhibiting its function

Cellular Effects

Its anti-acetylcholinesterase activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its anti-acetylcholinesterase activity suggests that it may bind to this enzyme, inhibiting its function . This could lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol have been observed to change over time . The compound has been found to remain stable under various photolytic and pH stress conditions . It exhibited degradation under oxidative and thermal stress .

Eigenschaften

IUPAC Name |

3-[(4-chlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c16-11-6-8-13(9-7-11)20-10-14-17-18-15(21)19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCCPFNBTXBJLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203239 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(Diethylamino)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B362608.png)

![N-[4-(acetylamino)phenyl]-2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B362609.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one](/img/structure/B362610.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-morpholin-4-ylacetamide](/img/structure/B362616.png)

![4-methoxy-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide](/img/structure/B362634.png)

![N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B362654.png)

![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B362655.png)

![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)

![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)

![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)